molecular formula C5H3BrCl2N2O2S B13669689 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine

Cat. No.: B13669689
M. Wt: 305.96 g/mol
InChI Key: YSAUXUJPMGAKSW-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and a methylsulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine typically involves the introduction of bromine and chlorine atoms onto a pyrimidine ring, followed by the addition of a methylsulfonyl group. One common method involves the nucleophilic aromatic substitution reaction, where 4,6-dichloro-2-(methylsulfonyl)pyrimidine is used as a starting material. The bromination is achieved using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive bromine, chlorine, and methylsulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine is unique due to the combination of bromine, chlorine, and methylsulfonyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C5H3BrCl2N2O2S

Molecular Weight

305.96 g/mol

IUPAC Name

5-bromo-4,6-dichloro-2-methylsulfonylpyrimidine

InChI

InChI=1S/C5H3BrCl2N2O2S/c1-13(11,12)5-9-3(7)2(6)4(8)10-5/h1H3

InChI Key

YSAUXUJPMGAKSW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)Br)Cl

Origin of Product

United States

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